4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
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Overview
Description
4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. It is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position of the pyrrolo[2,3-c]pyridine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination of 1-methyl-1H-pyrrolo[2,3-c]pyridine followed by carboxylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and carboxylation reagents like carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring.
Coupling Reactions: The bromine atom can also be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Compounds where the bromine atom is replaced by other functional groups.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Coupling Products: Biaryl or heteroaryl compounds formed through coupling reactions.
Scientific Research Applications
4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other bioactive molecules.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It can be employed in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, such as kinases, through binding to their active sites. The molecular targets and pathways involved can vary, but typically include key signaling pathways in cells that regulate processes like cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine: Similar structure but with a methyl group at the 3-position instead of a carboxylic acid group.
1H-Pyrrolo[2,3-c]pyridine derivatives: Various derivatives with different substituents on the pyrrolo[2,3-c]pyridine scaffold.
Uniqueness: 4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate for the synthesis of diverse bioactive compounds and materials.
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
4-bromo-1-methylpyrrolo[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-4-5(9(13)14)8-6(10)2-11-3-7(8)12/h2-4H,1H3,(H,13,14) |
InChI Key |
DGJOEIAQIAXIAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C=NC=C21)Br)C(=O)O |
Origin of Product |
United States |
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